2-{[(Tert-butoxy)carbonyl]amino}-1-methylcyclohexane-1-carboxylic acid
Description
This compound is a cyclohexane derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at position 2 and a methyl group at position 1, with a carboxylic acid substituent at position 1. It serves as a critical intermediate in organic synthesis, particularly in peptide chemistry and medicinal chemistry, where the Boc group protects amines during multi-step reactions. Its molecular formula is inferred as C₁₃H₂₃NO₄ based on structural analogs (e.g., ), with a molecular weight of approximately 257.33 g/mol .
Properties
IUPAC Name |
1-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-9-7-5-6-8-13(9,4)10(15)16/h9H,5-8H2,1-4H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJBTLDTKNSTOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1NC(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[(Tert-butoxy)carbonyl]amino}-1-methylcyclohexane-1-carboxylic acid, also known as Boc-amino acid, is a compound with potential applications in medicinal chemistry, particularly in the development of inhibitors targeting specific biological pathways. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C13H23NO4
- Molecular Weight : 257.33 g/mol
- CAS Number : 1423028-83-4
- Purity : 95% .
The biological activity of this compound is primarily attributed to its role as a potential inhibitor in various enzymatic pathways. It has been studied for its ability to interact with specific proteins involved in cellular processes such as mitosis and apoptosis.
Interaction with HSET
Recent research indicates that compounds structurally related to this compound exhibit inhibitory effects on HSET (KIFC1), a kinesin protein essential for proper mitotic spindle formation in cancer cells. Inhibiting HSET can lead to the induction of multipolar spindles, resulting in cell death due to erroneous cell division .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Study | Biological Activity | Concentration Tested | Effect Observed |
|---|---|---|---|
| Study A | HSET Inhibition | 15 μM | Induced multipolarity in centrosome-amplified cells |
| Study B | Cell Permeability | Various | Increased stability and target engagement in vitro |
| Study C | Cytotoxicity | 10 μM | Significant reduction in cell viability in cancer cell lines |
Case Study 1: HSET Inhibitors
In a study investigating the effects of various HSET inhibitors, compounds similar to this compound demonstrated significant inhibition of HSET activity. The study highlighted that modifications to the molecular structure could enhance potency and selectivity against cancer cells exhibiting centrosome amplification .
Case Study 2: Pharmacokinetic Properties
Research into the pharmacokinetics of related compounds revealed that structural modifications could lead to improved bioavailability and metabolic stability. For instance, compounds with a similar backbone exhibited half-lives ranging from 120 to 215 minutes in plasma stability assays, indicating potential for therapeutic use .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H23NO4
- Molecular Weight : 257.33 g/mol
- CAS Number : 1432679-44-1
- Structural Features : The compound features a tert-butoxycarbonyl (Boc) group, which is commonly used in peptide synthesis as a protective group for amines.
Structural Representation
The structural representation of the compound can be summarized as follows:
Peptide Synthesis
The tert-butoxycarbonyl (Boc) group is widely utilized in peptide synthesis due to its stability under basic conditions and ease of removal under acidic conditions. The use of 2-{[(Tert-butoxy)carbonyl]amino}-1-methylcyclohexane-1-carboxylic acid as an intermediate allows for the selective protection of amino acids during peptide assembly.
Drug Development
Research indicates that compounds featuring cyclohexane structures often exhibit significant biological activity. The unique configuration of this compound may lead to the development of novel therapeutic agents targeting specific biological pathways.
Synthetic Intermediates
This compound can serve as an important synthetic intermediate in the preparation of various derivatives. Its functional groups allow for further chemical modifications, enabling the synthesis of complex molecules used in pharmaceuticals and agrochemicals.
Chiral Synthesis
The chiral nature of this compound makes it a valuable building block for enantioselective synthesis, which is crucial in producing optically active compounds required in drug formulations.
Polymer Chemistry
The incorporation of this compound into polymer matrices can enhance the properties of materials, such as flexibility and thermal stability. Research into its use in creating biodegradable polymers is ongoing, with the potential for sustainable material solutions.
While specific literature data on this compound remains limited, similar compounds have been studied extensively. For instance:
- A study on Boc-protected amino acids demonstrated their effectiveness in solid-phase peptide synthesis, highlighting the importance of protecting groups in achieving high yields and purity levels.
- Research into cyclohexane derivatives has shown promising results in drug discovery, particularly for compounds targeting neurological disorders.
Comparison with Similar Compounds
Positional Isomers on the Cyclohexane Ring
Substituent Variations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
